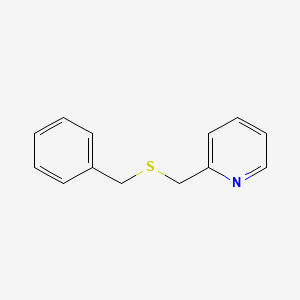
2-(Benzylthiomethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthiomethyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a benzylthiomethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthiomethyl)pyridine typically involves the reaction of pyridine with benzyl chloride in the presence of a suitable base, such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the benzyl chloride is attacked by the pyridine nitrogen, resulting in the formation of the benzylthiomethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 2-(Benzylthiomethyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, such as this compound derivatives with different functional groups.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its antibacterial properties, showing activity against certain bacterial strains.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism by which 2-(Benzylthiomethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
類似化合物との比較
2-(Benzylthiomethyl)pyridine is similar to other benzylthiomethyl derivatives, such as 2-(benzylthiomethyl)benzimidazole and 2,2-bis(benzylthiomethyl)glycine. its unique structure and properties set it apart from these compounds. The presence of the pyridine ring provides distinct chemical reactivity and biological activity compared to other benzylthiomethyl derivatives.
特性
分子式 |
C13H13NS |
|---|---|
分子量 |
215.32 g/mol |
IUPAC名 |
2-(benzylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C13H13NS/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13/h1-9H,10-11H2 |
InChIキー |
KEYFQEUMJWPTMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















